molecular formula C9H9NO B13557574 1-(3-Methylpyridin-2-yl)prop-2-en-1-one

1-(3-Methylpyridin-2-yl)prop-2-en-1-one

Cat. No.: B13557574
M. Wt: 147.17 g/mol
InChI Key: XANJHICJCWFKGY-UHFFFAOYSA-N
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Description

1-(3-Methylpyridin-2-yl)prop-2-en-1-one is an organic compound with the molecular formula C9H9NO It is a derivative of pyridine, featuring a methyl group at the 3-position and a prop-2-en-1-one group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Methylpyridin-2-yl)prop-2-en-1-one can be synthesized through several methods. One common approach involves the condensation of 3-methylpyridine with an appropriate aldehyde under basic conditions. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.

Example Reaction:

    Reactants: 3-methylpyridine and acrolein

    Conditions: Basic conditions, such as sodium hydroxide in ethanol

    Procedure: The reactants are mixed and heated under reflux, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylpyridin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring or the prop-2-en-1-one moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives, amines, or thiol-substituted compounds.

Scientific Research Applications

1-(3-Methylpyridin-2-yl)prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 1-(3-Methylpyridin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and structure-activity relationships help elucidate its precise mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methylpyridin-2-yl)propan-1-one
  • 1-(3-Methylpyridin-2-yl)propan-2-one
  • 1-(3-Methylpyridin-2-yl)butan-1-one

Uniqueness

1-(3-Methylpyridin-2-yl)prop-2-en-1-one is unique due to its specific structural features, such as the presence of a prop-2-en-1-one group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

1-(3-methylpyridin-2-yl)prop-2-en-1-one

InChI

InChI=1S/C9H9NO/c1-3-8(11)9-7(2)5-4-6-10-9/h3-6H,1H2,2H3

InChI Key

XANJHICJCWFKGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C(=O)C=C

Origin of Product

United States

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